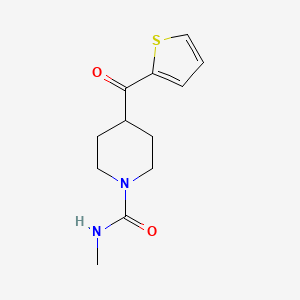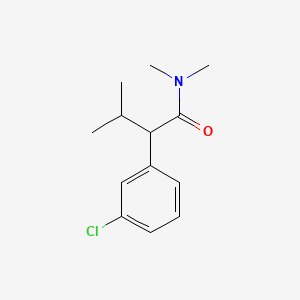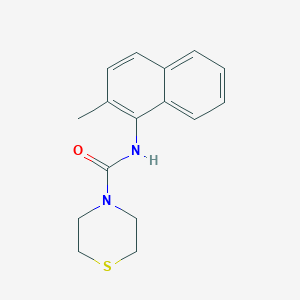
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one, also known as GK-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Russian chemists and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and cardiology. In neurology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been found to have anticancer properties and to inhibit tumor growth in various types of cancer. In cardiology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have cardioprotective effects and to improve cardiac function in animal models of heart failure.
Mecanismo De Acción
The exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and to inhibit the JNK/p38 MAPK pathway, which is involved in inflammation and cell death. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have various biochemical and physiological effects in animal models and cell cultures. These include the modulation of neurotransmitter levels, the inhibition of oxidative stress and inflammation, the improvement of mitochondrial function, and the activation of various signaling pathways. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has also been shown to improve cognitive function, reduce tumor growth, and improve cardiac function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one for lab experiments is its low toxicity and high stability. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have low toxicity in animal models and cell cultures, and it is stable under a wide range of conditions. However, one of the limitations of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is its limited solubility in water, which can make it difficult to administer in some experiments. Additionally, the exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one in other fields, such as dermatology and ophthalmology. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one and to identify the specific signaling pathways and molecular targets involved. Overall, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is a promising compound with potential therapeutic applications in a variety of fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one involves the reaction of 3,3-dimethylindole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one. The synthesis of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2)8-16(11-6-4-3-5-9(11)14)12(17)10-7-19-13(18)15-10/h3-6,10H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXQHDKOSSBUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)C3CSC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)


![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)



![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)